![molecular formula C17H21NO4S B2711674 N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide CAS No. 2034467-84-8](/img/structure/B2711674.png)
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has been extensively studied in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Mechanism of Action
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide acts as a potent and selective inhibitor of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide, it modulates the Wnt signaling pathway, which plays a crucial role in the regulation of these cellular processes.
Biochemical and Physiological Effects:
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has been found to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins. It also reduces amyloid-beta accumulation and tau hyperphosphorylation in Alzheimer's disease by inhibiting N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide-mediated tau phosphorylation and promoting tau dephosphorylation. In diabetes, it improves glucose metabolism and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway and inhibiting N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide-mediated insulin resistance.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide is its potency and selectivity as a N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide inhibitor, which makes it a valuable tool for studying the role of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide in various cellular processes. However, one limitation is its potential off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide. One direction is the development of more potent and selective N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide inhibitors for therapeutic applications in various diseases. Another direction is the investigation of the potential off-target effects of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide and the development of strategies to minimize these effects. Additionally, the study of the downstream targets of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide and their roles in various cellular processes may provide new insights into the mechanisms of action of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide inhibitors.
Synthesis Methods
The synthesis of N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide involves the reaction of 2-(2-hydroxyethoxy)ethylamine with 2-bromoethyl thiophene-2-carboxylate, followed by the reaction of the resulting compound with 2-phenoxypropanoic acid. The final product is obtained after purification using column chromatography.
Scientific Research Applications
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. It has been shown to have anti-tumor activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It also has neuroprotective effects by reducing amyloid-beta accumulation and tau hyperphosphorylation in Alzheimer's disease. Additionally, it has been found to improve glucose metabolism and insulin sensitivity in diabetes.
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-13(22-14-6-3-2-4-7-14)17(20)18-12-15(21-10-9-19)16-8-5-11-23-16/h2-8,11,13,15,19H,9-10,12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDVQCBJWUYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1=CC=CS1)OCCO)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2-phenoxypropanamide |
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